molecular formula C10H13NO B13122651 3,5-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

3,5-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B13122651
M. Wt: 163.22 g/mol
InChI Key: IJKFHRCUSHWKRH-UHFFFAOYSA-N
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Description

3,5-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic organic compound that belongs to the oxazine family It is characterized by a benzene ring fused to an oxazine ring, with two methyl groups attached at the 3rd and 5th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves a multi-step process. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor such as 2-aminophenol can be reacted with a suitable aldehyde or ketone in the presence of a catalyst to form the oxazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve high-throughput mechanochemical processes. These methods allow for the efficient synthesis of oxazine derivatives by using a one-pot, three-component reaction. This approach is advantageous due to its scalability and the ability to produce large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazine ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

3,5-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 3,4-Dihydro-2H-1,4-benzo[b]thiazine

Uniqueness

3,5-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of two methyl groups at specific positions, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other oxazine derivatives and contributes to its specific properties and applications .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3,5-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C10H13NO/c1-7-4-3-5-9-10(7)11-8(2)6-12-9/h3-5,8,11H,6H2,1-2H3

InChI Key

IJKFHRCUSHWKRH-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=CC=CC(=C2N1)C

Origin of Product

United States

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